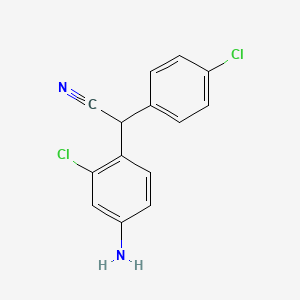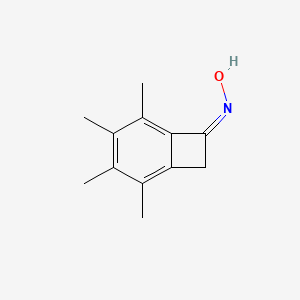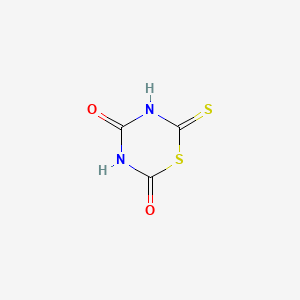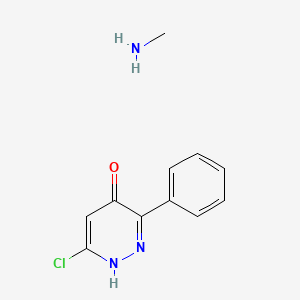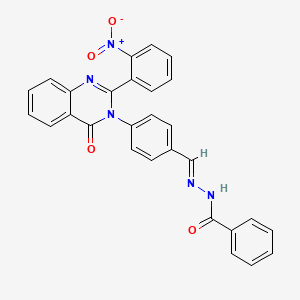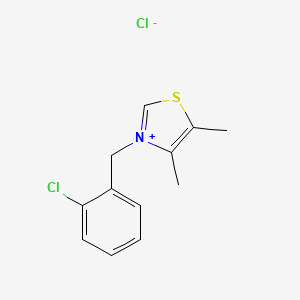![molecular formula C12H16BaN2O8 B12677366 Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] CAS No. 95008-97-2](/img/structure/B12677366.png)
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of 1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid with barium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired barium salt .
Industrial Production Methods
In an industrial setting, the production of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in a high-purity form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .
Aplicaciones Científicas De Investigación
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] include:
- Barium bis[1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate]
- Calcium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Magnesium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
Uniqueness
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is unique due to its specific barium ion, which imparts distinct chemical and physical properties compared to its calcium and magnesium counterparts. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
95008-97-2 |
|---|---|
Fórmula molecular |
C12H16BaN2O8 |
Peso molecular |
453.59 g/mol |
Nombre IUPAC |
barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2 |
Clave InChI |
GJMYXPBQMBBXGA-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




